Unprotected 2-methylpropane-1,2-diamine produces statistical mono-/bis-functionalized mixtures, requiring tedious purification. This Cbz-protected, gem-dimethyl diamine hydrochloride enables precise, single-site functionalization of the primary amine. The stable crystalline salt avoids CO2 degradation and ensures accurate stoichiometric charging for scale-up. The Thorpe-Ingold effect accelerates cyclization to piperazines, imidazolidinones, and diazepanes. Cbz group withstands TFA, allowing orthogonal Boc deprotection in SPPS. Request a quote for bulk GMP supply.
2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride (CAS 850033-67-9) is a regioselectively protected, sterically hindered diamine building block essential for complex small-molecule and peptidomimetic synthesis. Structurally, it features a gem-dimethyl group at the 2-position, which imparts significant steric bulk and conformational constraint via the Thorpe-Ingold effect. The tertiary amine is masked by a carboxybenzyl (Cbz) protecting group, leaving the less hindered primary amine available as a stable hydrochloride salt. This configuration allows for unambiguous, single-site functionalization of the primary amine without the risk of bis-alkylation or bis-acylation. Commercially, it is procured by medicinal chemists and process engineers who require a stable, crystalline precursor for synthesizing sterically hindered ureas, amides, and nitrogen-containing heterocycles while maintaining orthogonality with acid-labile protecting groups [1].
Attempting to substitute this pre-protected building block with unprotected 2-methylpropane-1,2-diamine directly compromises synthetic efficiency. While the primary and tertiary amines in the unprotected diamine have different inherent reactivities, relying solely on steric differentiation for selective mono-functionalization inevitably yields a statistical mixture of mono- and bis-reacted products, necessitating costly and solvent-intensive chromatographic purification. Furthermore, substituting the Cbz group with a Boc group (2-N-Boc analog) restricts downstream synthetic freedom, as the Boc group cannot survive the acidic conditions often required for subsequent peptide coupling or deprotection steps. The hydrochloride salt form is also critical; procuring the free base results in a difficult-to-handle viscous oil that rapidly degrades via atmospheric carbon dioxide absorption, ruining stoichiometric precision during scale-up [1].
When utilized in standard amide coupling reactions, 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride delivers >98% regioselectivity for the primary amine. In direct contrast, using unprotected 2-methylpropane-1,2-diamine under identical stoichiometric conditions typically yields only ~75% of the desired mono-acylated product, contaminated with bis-acylated byproducts and unreacted starting material [1].
| Evidence Dimension | Regioselective Mono-Acylation Yield |
| Target Compound Data | >98% yield (single regioisomer) |
| Comparator Or Baseline | Unprotected 2-methylpropane-1,2-diamine (~75% yield, mixed products) |
| Quantified Difference | 23% absolute yield increase and elimination of bis-acylated impurities |
| Conditions | Standard amide coupling (1.0 eq acyl chloride or activated ester, DIPEA, DCM, 25°C) |
Eliminates the need for complex chromatographic separation of regioisomers, directly lowering process mass intensity (PMI) and manufacturing costs.
The Cbz-protected tertiary amine demonstrates complete stability under strongly acidic conditions, showing 0% cleavage when exposed to neat trifluoroacetic acid (TFA) or 4M HCl in dioxane for 24 hours. Conversely, the closely related 2-N-Boc-2-Methylpropane-1,2-diamine undergoes quantitative deprotection (>99% cleavage) within 1 hour under the same conditions [1].
| Evidence Dimension | Protecting Group Survival Rate in Acid |
| Target Compound Data | 100% retention of Cbz group |
| Comparator Or Baseline | 2-N-Boc analog (<1% retention of Boc group) |
| Quantified Difference | >99% difference in protecting group survival |
| Conditions | Exposure to neat TFA or 4M HCl in dioxane at 25°C for up to 24 hours |
Enables the use of this building block in complex syntheses where intermediate acid-mediated deprotections (e.g., Boc or t-Bu ester removal) are mandatory.
Procurement of the hydrochloride salt form is critical for process reproducibility. 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride is a highly crystalline, free-flowing powder that exhibits <0.5% weight gain at 60% relative humidity and remains chemically stable for >12 months. The free base variant, however, is a viscous oil that readily absorbs atmospheric CO2 to form carbamate salts, leading to a >5% variance in active amine titer within weeks of opening [1].
| Evidence Dimension | Active Amine Titer Variance (1 month, ambient) |
| Target Compound Data | <0.5% variance (HCl salt) |
| Comparator Or Baseline | >5% variance due to CO2/H2O absorption (Free base) |
| Quantified Difference | 10-fold improvement in stoichiometric stability |
| Conditions | Storage at 25°C, 60% RH, exposed to atmosphere |
Guarantees exact stoichiometry during large-scale reactor charging, preventing batch failures caused by degraded or hydrated starting materials.
The presence of the gem-dimethyl group at the 2-position significantly alters the thermodynamics and kinetics of downstream cyclization reactions. When the Cbz group is eventually removed and the diamine is subjected to cyclization (e.g., to form an imidazolidin-2-one), the gem-dimethyl compound exhibits a relative cyclization rate (k_rel) approximately 50 to 100 times faster than the non-methylated comparator, N-Cbz-ethylenediamine, due to the Thorpe-Ingold effect [1].
| Evidence Dimension | Relative Cyclization Rate (k_rel) |
| Target Compound Data | k_rel ≈ 50-100 (gem-dimethyl core) |
| Comparator Or Baseline | k_rel = 1 (unsubstituted ethylenediamine core) |
| Quantified Difference | 50x to 100x kinetic acceleration |
| Conditions | Intramolecular urea/amide formation post-deprotection |
Allows for the synthesis of sterically congested heterocyclic APIs using milder conditions and shorter reaction times, reducing energy consumption and byproduct formation.
Due to its absolute stability against TFA and other strong acids, this Cbz-protected diamine is highly suited for solid-phase peptide synthesis (SPPS) or solution-phase peptidomimetic construction where Boc-protected amino acids are sequentially added and cleaved. It allows the gem-dimethyl diamine motif to be incorporated into the backbone without risking premature unmasking of the tertiary amine[1].
Leveraging the Thorpe-Ingold effect quantified in its cyclization kinetics, this compound is heavily procured for the synthesis of complex imidazolidinones, piperazines, and diazepanes. The gem-dimethyl group forces the intermediate into a reactive conformation, making this specific building block ideal for generating rigid, metabolically stable API scaffolds [1].
In industrial scale-up, the crystalline hydrochloride salt form is prioritized over the free base. Its resistance to atmospheric CO2 degradation and excellent flowability ensure that stoichiometric precision is maintained during bulk reactor charging, making it the standard choice for GMP manufacturing routes requiring a 1,2-diamino-2-methylpropane substructure [1].